7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione
Description
Molecular Formula: C₁₄H₁₅F₂NO₃S Molecular Weight: 315.34 g/mol CAS Number: EN300-398559 This bicyclic compound features a 3λ⁶-thia-7-azabicyclo[3.3.1]nonane core substituted with a benzyl group at position 7 and two fluorine atoms at position 7.
Properties
IUPAC Name |
7-benzyl-9,9-difluoro-3λ6-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2S/c15-14(16)12-7-17(6-11-4-2-1-3-5-11)8-13(14)10-20(18,19)9-12/h1-5,12-13H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKVVVXDFHTPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CS(=O)(=O)CC(C2(F)F)CN1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Benzylamine with Difluorinated Diones
A foundational method involves the acid-catalyzed cyclocondensation of benzylamine with 2,2-difluoroglutaric acid derivatives. In a representative procedure:
- Step 1 : Benzylamine reacts with difluorinated diketones under Dean-Stark conditions to form a Schiff base.
- Step 2 : Intramolecular cyclization via sulfuric acid catalysis yields the azabicyclo[3.3.1]nonane core.
- Step 3 : Oxidation of the thioether bridge to sulfone using m-CPBA (meta-chloroperbenzoic acid).
Key Data :
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Cyclization Temperature | 80–90°C (refluxing toluene) | 62–68 |
| Oxidation Reagent | m-CPBA in dichloromethane (0°C) | 85 |
| Overall Purity | Recrystallization (ethyl acetate) | 97% |
Catalytic Hydrogenation of Pyrrolopyridinediones
Adapting methodologies from diazabicyclo[4.3.0]nonane syntheses, hydrogenation of pyrrolo[3,4-b]pyridine-5,7(6H)-dione derivatives offers a stereoselective pathway:
- Intermediate Preparation : 8-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is hydrogenated using Ru/C under 50 psi H₂ to saturate the pyridine ring.
- Difluorination : Treatment with Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) introduces geminal difluorine at C9.
- Sulfone Formation : Thiolation followed by oxidation with H₂O₂/Na₂WO₄ completes the 3,3-dioxide group.
Optimization Challenges :
- Catalyst Loading : Ru/C (5 wt%) achieves full conversion in 12 hours, whereas Pd/C requires 24 hours.
- Fluorination Selectivity : Excess Deoxo-Fluor (3 eq.) ensures >90% difluorination without epimerization.
Modern Fluorine-Incorporation Strategies
Late-Stage Electrophilic Fluorination
Recent advances employ Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for direct C–H fluorination:
Radical Fluorination Using Photoredox Catalysis
A photochemical approach leverages Ir(ppy)₃ (tris(2-phenylpyridine)iridium) and N-fluorobenzenesulfonimide (NFSI):
- Mechanism : Single-electron oxidation generates a bicyclic radical, which abstracts fluorine from NFSI.
- Advantage : Mild conditions (room temperature, visible light) prevent sulfone degradation.
Industrial-Scale Production Considerations
Continuous-Flow Synthesis
To address exothermicity in fluorination steps, microreactor systems enable precise temperature control:
Waste Stream Management
- Fluoride Byproducts : Calcium hydroxide treatment precipitates CaF₂, reducing aqueous F⁻ to <1 ppm.
- Solvent Recovery : Distillation recovers >90% acetonitrile and dichloromethane.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chiral Purity Assessment
- HPLC : Chiralpak AD-H column (hexane/ethanol 90:10), retention time 14.2 minutes (ee >99%).
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the sulfone group back to a thioether.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Benzyl halides, alkyl halides, aryl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers, de-fluorinated products.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties due to its fluorinated structure.
Mechanism of Action
The mechanism of action of 7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the bicyclic structure provides rigidity, allowing for precise interactions with biological targets. The sulfur atom can participate in redox reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
3λ⁶-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione Hydrochloride
Molecular Formula: C₇H₁₀ClNO₂S (base structure) Key Differences:
- Lacks the benzyl and difluoro substituents.
- Contains a hydrochloride salt, increasing water solubility.
Applications : Primarily used as a synthetic intermediate. Supplier data (e.g., ZaCh System Corporation, Molcan Corporation) highlight its commercial availability, suggesting scalable synthesis routes .
(1R,5S,9s)-7-Benzyl-9-Hydroxy-9-Methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-Dioxide
Molecular Formula: C₁₅H₂₁NO₃S Molecular Weight: 295.40 g/mol Key Differences:
- Replaces 9,9-difluoro with 9-hydroxy-9-methyl groups.
- Features a sulfone (3,3-dioxide) instead of a dione, altering electrophilicity and metabolic stability.
Implications : The hydroxy and methyl groups may reduce membrane permeability compared to the fluorinated analog, while the sulfone could enhance oxidative stability .
3,3-Difluoro-9-azabicyclo[3.3.1]nonane Hydrochloride
Molecular Formula : C₈H₁₃F₂N·HCl
Key Differences :
- Simpler bicyclo[3.3.1]nonane core without the thia (sulfur) and dione groups.
- Fluorine atoms at position 3 instead of 8. This scaffold has been explored in neurological drug discovery .
Piperazine-2,3-dione Derivatives (e.g., 1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione)
Molecular Formula : Variable (e.g., C₂₀H₂₂N₂O₂ for a benzyl-substituted derivative)
Key Differences :
- Piperazine-based bicyclic system instead of thia-azabicyclo[3.3.1]nonane.
- Retains the 2,3-dione motif, critical for hydrogen bonding.
Biological Relevance : These derivatives exhibit enhanced lipophilicity (ClogP values 1.5–2.5 vs. 0.5 for piperazine) and potent anthelmintic activity against Enterobius vermicularis and Fasciola hepatica. The benzyl substituents in the target compound may similarly optimize hydrophobic interactions in therapeutic applications .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological/Physicochemical Notes |
|---|---|---|---|---|
| 7-Benzyl-9,9-difluoro-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione | C₁₄H₁₅F₂NO₃S | 315.34 | 7-benzyl, 9,9-difluoro, 3,3-dione | High polarity; potential CNS activity |
| 3λ⁶-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione Hydrochloride | C₇H₁₀ClNO₂S | ~207.67 (base) | Hydrochloride salt | Water-soluble intermediate |
| (1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide | C₁₅H₂₁NO₃S | 295.40 | 9-hydroxy-9-methyl, 3,3-dioxide | Reduced membrane permeability |
| 3,3-Difluoro-9-azabicyclo[3.3.1]nonane Hydrochloride | C₈H₁₃F₂N·HCl | 209.65 | 3,3-difluoro | Simplified structure; neurological focus |
| 1,4-Bis-(4-fluorobenzyl)-piperazine-2,3-dione | C₁₈H₁₆F₂N₂O₂ | 338.33 | 4-fluorobenzyl, 2,3-dione | Anthelmintic (IC₅₀: 12–25 μM) |
Key Research Findings and Implications
- Fluorine Substitution : The 9,9-difluoro groups in the target compound likely enhance metabolic stability and electron-withdrawing effects compared to hydroxyl/methyl analogs .
- Thia vs. Azabicyclo Cores : The sulfur atom in the thia-azabicyclo system may confer unique binding properties in enzyme inhibition, contrasting with simpler azabicyclo structures .
Biological Activity
7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione is a compound that belongs to a class of bicyclic compounds known for their diverse biological activities. This article delves into its biological activity, including its pharmacological properties, mechanism of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C14H17F2NO2S
- Molecular Weight : 301.35 g/mol
- CAS Number : 1690364-36-3
Biological Activity Overview
Research indicates that compounds with a bicyclic structure similar to 7-benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane exhibit significant interactions with nicotinic acetylcholine receptors (nAChRs), which are critical for various neurological functions.
The compound's interaction with nAChRs suggests that it may act as an agonist or antagonist depending on the structural modifications and the specific receptor subtype involved. The presence of fluorine atoms in its structure may enhance lipophilicity and receptor binding affinity.
Affinity and Selectivity
Studies have shown that modifications to the bicyclic scaffold can lead to increased selectivity for specific nAChR subtypes such as α4β2 and α7. The incorporation of functional groups such as carboxamides has been linked to enhanced binding affinity and selectivity for these receptors .
Case Studies
- Nicotinic Receptor Interaction :
- CNS Activity :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H17F2NO2S |
| Molecular Weight | 301.35 g/mol |
| CAS Number | 1690364-36-3 |
| Purity | ≥ 97% |
| Biological Activity | Description |
|---|---|
| nAChR Agonism | Varies by structural modification |
| Selectivity | Enhanced by specific substituents |
| CNS Effects | Potential treatment for neurological disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
